
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol: is a chemical compound with the molecular formula C14H17NO2 . It belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzoxazole ring fused with a cyclohexyl group and a methyl group, making it a unique and interesting compound for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and reduce the production cost .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in targeting specific biological pathways and enzymes, making them valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, π-π stacking, and other non-covalent interactions with these targets, leading to the modulation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- 5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Comparison: Compared to these similar compounds, 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol exhibits unique structural features, such as the presence of a cyclohexyl group, which can influence its reactivity and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
220745-45-9 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-cyclohexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H17NO2/c1-9-15-12-7-11(10-5-3-2-4-6-10)13(16)8-14(12)17-9/h7-8,10,16H,2-6H2,1H3 |
InChI-Schlüssel |
NISIXHKVLKAWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C=C(C(=C2)C3CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


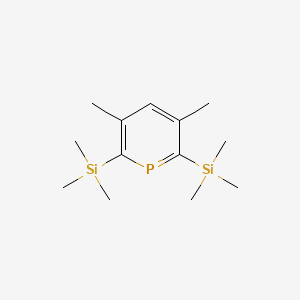
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
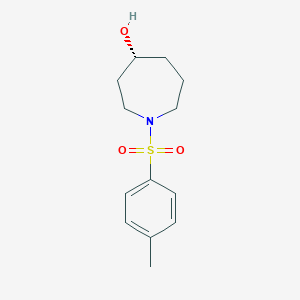

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
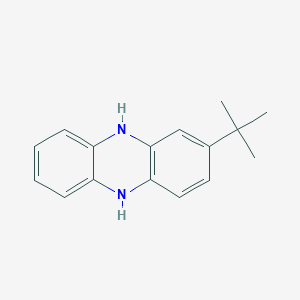

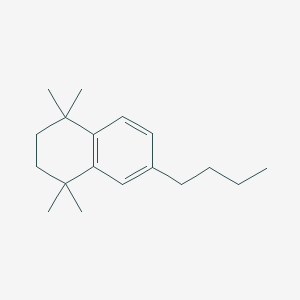
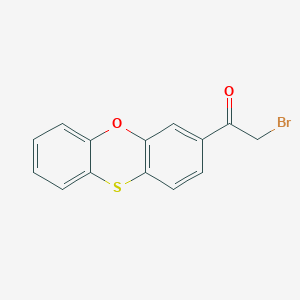
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)

![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
